1-[(1-Aminopropan-2-YL)oxy]-4-bromobenzene
Overview
Description
“1-[(1-Aminopropan-2-YL)oxy]-4-bromobenzene” is an organic compound with the molecular formula C9H12BrNO. It has a molecular weight of 230.10 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromobenzene group attached to an aminopropane group via an oxygen atom . The presence of the bromine atom and the amino group may influence the reactivity of the molecule.Scientific Research Applications
Intermediate in Medicinal and Pharmaceutical Agents
1-Bromo-2,4-dinitrobenzene, related to bromobenzene, is utilized as an intermediate in the production of medicinal and pharmaceutical agents. Its synthesis from bromobenzene by nitration in water shows high yield and purity, indicating its significance in pharmaceutical synthesis processes (Xuan et al., 2010).
Protection and Derivatization of Functional Groups
The compound p-Bromobenzyl Bromide, which is structurally related to bromobenzene, is used as a stable protecting group for hydroxyl groups and for the p-bromobenzylation of various heterofunctional groups and carbon nucleophiles. It is also a substrate for Suzuki type coupling reactions, highlighting its utility in organic synthesis (Herzner & Seeberger, 2003).
Understanding Molecular Interactions
Studies on the viscosity of binary liquid mixtures containing bromoalkanes and hydrocarbons provide insights into molecular interactions, particularly dipole-induced dipole type interactions between components of binary mixtures. These findings are crucial for understanding the behavior of molecular mixtures in various contexts (Yadava & Yadav, 2008).
Molecular Scaffolds for Receptors
Compounds such as 1,3,5-tris(halomethyl)-2,4,6-triethylbenzene (halo = bromo and chloro) are used as scaffolds for molecular receptors. The detailed synthesis procedure of these compounds from benzene and their use as versatile molecular scaffolds highlights their importance in molecular engineering and receptor studies (Wallace et al., 2005).
Properties
IUPAC Name |
2-(4-bromophenoxy)propan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-7(6-11)12-9-4-2-8(10)3-5-9/h2-5,7H,6,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLQWIALATZXIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.